N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide

Description

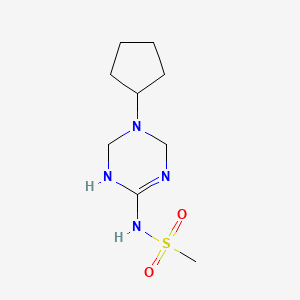

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a triazine derivative characterized by a 1,4,5,6-tetrahydrotriazine core substituted with a cyclopentyl group at the 5-position and a methanesulfonamide moiety at the 2-position. The compound’s molecular formula is C₁₁H₂₂N₄O₂S, with a molecular weight of approximately 274.4 g/mol (estimated based on structural analogs ).

Properties

IUPAC Name |

N-(3-cyclopentyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O2S/c1-16(14,15)12-9-10-6-13(7-11-9)8-4-2-3-5-8/h8H,2-7H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULDZKFJITZRCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NCN(CN1)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

N-(5-Cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide features a 1,3,5-triazine core substituted with a cyclopentyl group at the 5-position and a methanesulfonamide moiety at the 2-position. The tetrahydrotriazine ring imposes conformational constraints, necessitating stereoselective synthesis to avoid racemization.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests two primary disconnections:

-

Triazine Ring Formation : Cyclocondensation of cyclopentylamine with cyanamide derivatives.

-

Sulfonamide Introduction : Nucleophilic substitution of a primary amine with methanesulfonyl chloride.

The cyclopentyl group may be introduced via palladium-catalyzed cross-coupling using boronic ester intermediates.

Synthetic Methodologies

Cyclocondensation for Triazine Core Assembly

The 1,4,5,6-tetrahydro-1,3,5-triazine scaffold is synthesized via cyclocondensation of cyclopentylamine with cyanoguanidine under acidic conditions. A representative protocol involves:

-

Reagents : Cyclopentylamine (1.2 eq), cyanoguanidine (1 eq), HCl (2 eq).

-

Conditions : Reflux in ethanol (80°C, 12 h).

Mechanistic Insight : Protonation of cyanoguanidine facilitates nucleophilic attack by cyclopentylamine, followed by cyclization and dehydration.

Suzuki-Miyaura Coupling for Cyclopentyl Functionalization

Palladium-catalyzed cross-coupling enables the introduction of cyclopentyl groups via boronic esters. Adapted from tert-butyl carbamate syntheses:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 5-Bromo-1,4,5,6-tetrahydrotriazine, cyclopentylboronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH (2:1), 80°C, 4.5 h | 93% |

| 2 | Boc deprotection: TFA/DCM (1:1), rt, 2 h | 95% |

Critical Note : The tert-butyl carbamate (Boc) group serves as a temporary protecting group for the triazine nitrogen, preventing undesired side reactions during coupling.

Sulfonamide Functionalization

Methanesulfonylation of Primary Amines

The 2-amino intermediate is treated with methanesulfonyl chloride under basic conditions:

-

Reagents : 2-Amino-5-cyclopentyltriazine (1 eq), methanesulfonyl chloride (1.5 eq), pyridine (3 eq).

-

Conditions : DCM, 0°C → rt, 6 h.

Side Reactions : Over-sulfonation is mitigated by slow addition of MsCl and excess pyridine to scavenge HCl.

Optimization and Scalability

Catalytic System Screening

Comparative studies of palladium catalysts for Suzuki coupling reveal:

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | None | Toluene/EtOH | 93% |

| PdCl₂(dppf) | dppf | Dioxane/H₂O | 79% |

| Pd(OAc)₂ | XPhos | THF | 65% |

Pd(PPh₃)₄ in toluene/EtOH emerges as the optimal system due to superior stability and turnover.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of hydroxylated or ketone derivatives.

Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydro or tetrahydro derivative.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

Oxidation: Hydroxylated or ketone derivatives of the cyclopentyl group.

Reduction: Dihydro or tetrahydro derivatives of the triazine ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Triazine derivatives have been extensively studied for their anticancer properties. N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has shown potential in inhibiting tumor growth in various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of triazine derivatives on human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The findings indicated that compounds similar to this compound exhibited significant apoptosis-inducing activity with IC50 values in the low micromolar range .

Neuropharmacological Effects

Recent research has highlighted the potential of triazine derivatives as selective ligands for serotonin receptors. Compounds structurally related to this compound have been synthesized and tested for their affinity to the 5-HT7 receptor.

Case Study:

In a study focused on the design and synthesis of novel 1,3,5-triazines targeting the 5-HT7 receptor, several derivatives exhibited high binding affinities (Ki values around 8 nM), suggesting their potential use in treating psychiatric disorders .

Herbicide Development

Triazine compounds are widely recognized for their use in herbicides. This compound could potentially serve as a precursor or active ingredient in developing new herbicides due to its structural similarity to other known herbicidal triazines.

Data Table: Herbicides Derived from Triazines

| Herbicide Name | Active Ingredient | Application |

|---|---|---|

| Atrazine | 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Control of broadleaf weeds |

| Simazine | 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Pre-emergence herbicide for corn |

| Cyanazine | 2-cyano-4-(ethylamino)-6-(isopropylamino)-s-triazine | Control of annual grasses |

Pesticide Formulation

The methanesulfonamide group in this compound may enhance the solubility and stability of pesticide formulations.

Polymer Photostabilizers

Triazine derivatives are also employed as photostabilizers in polymers. The incorporation of this compound into polymer matrices can enhance UV resistance.

Case Study:

Research has shown that triazine-based photostabilizers improve the durability and longevity of materials exposed to sunlight by absorbing UV radiation and preventing polymer degradation .

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Substituent Effects on the Triazine Core

The target compound’s 5-cyclopentyl group distinguishes it from structurally related triazine derivatives:

- N-(5-cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-2-propanesulfonamide (CAS 1211197-72-6) features a larger cycloheptyl substituent, increasing molecular weight (302.44 g/mol ) and lipophilicity compared to the cyclopentyl analog .

- N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives (e.g., compounds 15–28 ) replace the cyclopentyl group with piperidine or morpholine rings, enhancing water solubility due to heteroatoms (N, O) but reducing steric bulk.

Functional Group Differences

- Sulfonamide vs. Sulfonylurea: Unlike sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester (), the target compound lacks a urea linkage and methyl ester group, suggesting divergent biological activities (e.g., non-herbicidal applications) .

- Methanesulfonamide vs. Propanesulfonamide : The cycloheptyl analog in uses a 2-propanesulfonamide group, which may alter steric effects and metabolic stability compared to the target’s methanesulfonamide .

Molecular and Physicochemical Properties

Table 1: Comparative Analysis of Key Triazine Derivatives

Key Observations

- Biological Activity : Sulfonylurea derivatives () are established herbicides, whereas sulfonamide-containing triazines (e.g., the target compound) may exhibit divergent mechanisms, such as enzyme inhibition or receptor modulation .

Biological Activity

N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity through various studies and data analyses.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a triazine ring structure that is known for its diverse biological interactions.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 213.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Chemical Class | Sulfonamide derivative |

Antimicrobial Activity

Research indicates that compounds with triazine structures exhibit antimicrobial properties. A study focusing on various sulfonamide derivatives demonstrated that certain modifications can enhance their effectiveness against bacterial strains. The presence of the methanesulfonamide group in this compound suggests potential activity against pathogens due to its structural similarity to known antimicrobial agents .

Inhibition of Carbonic Anhydrase

This compound has been evaluated for its inhibition effects on human carbonic anhydrases (hCA). These enzymes are crucial for various physiological processes including respiration and acid-base balance. Computational models have predicted that this compound may inhibit hCA II and hCA IX selectively .

Case Studies

- In vitro Studies : In vitro assays demonstrated that derivatives of triazines can significantly inhibit bacterial growth. For instance, a study showed that specific modifications to the triazine core led to enhanced activity against Gram-positive and Gram-negative bacteria .

- In vivo Efficacy : Animal models have been employed to assess the efficacy of similar compounds in treating infections. Results indicated that triazine derivatives could reduce bacterial load effectively in murine models infected with resistant strains .

Toxicity Profile

The toxicity of this compound was assessed through various assays. Preliminary results suggest low toxicity levels in mammalian cell lines compared to traditional sulfonamides. However, further studies are needed to fully understand the safety profile .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often linked to their structural characteristics. The triazine ring's electron-withdrawing properties can enhance binding affinity to target enzymes like carbonic anhydrases. Modifications such as cyclopentyl substitution may influence both potency and selectivity against specific isoforms .

Q & A

Basic: What are the key steps in synthesizing N-(5-cyclopentyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide?

Methodological Answer:

Synthesis typically involves a multi-step process:

Cyclocondensation : Formation of the 1,3,5-triazine core via cyclocondensation of cyanuric chloride with cyclopentylamine under controlled pH (e.g., sodium carbonate as a base) .

Sulfonamide Coupling : Reaction of the triazine intermediate with methanesulfonyl chloride in anhydrous conditions to introduce the sulfonamide group.

Purification : Column chromatography or recrystallization to achieve >95% purity .

Critical Parameters : Temperature control (<40°C during sulfonylation) and solvent selection (e.g., THF or DCM) significantly impact yield.

Basic: Which analytical techniques are essential for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, sulfonamide protons at δ 3.1–3.3 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ at m/z ~285.2) .

- X-ray Crystallography : For resolving stereochemistry and confirming the tetrahydrotriazine ring conformation .

Basic: How do the functional groups influence its chemical reactivity?

Methodological Answer:

- Triazine Ring : Susceptible to nucleophilic substitution at N-2 or N-4 positions, enabling derivatization .

- Sulfonamide Group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and stabilizes crystalline structures .

- Cyclopentyl Substituent : Enhances lipophilicity (logP ~2.5), impacting membrane permeability in bioassays .

Advanced: How can computational modeling predict its reactivity and bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry (e.g., B3LYP/6-31G* basis set) to predict electron density maps and reactive sites .

- Molecular Docking : Simulate interactions with enzymes (e.g., carbonic anhydrase) to identify binding motifs .

- UV/Vis Predictions : Time-dependent DFT (TD-DFT) models correlate HOMO-LUMO gaps with experimental absorbance spectra .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Methodological Answer:

Assay Standardization : Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and solvent (DMSO concentration <1%) .

Mechanistic Profiling : Use enzyme kinetics (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What structural analogs are critical for SAR studies?

Methodological Answer:

Advanced: What mechanisms underlie its enzyme inhibition?

Methodological Answer:

- Carbonic Anhydrase Inhibition : Sulfonamide group coordinates with Zn²⁺ in the active site, validated via X-ray co-crystallography .

- Kinetic Studies : Determine inhibition constants (Ki) using stopped-flow assays with 4-nitrophenyl acetate as substrate .

- Mutagenesis : Identify critical residues (e.g., Thr199 in human CA-II) via site-directed mutagenesis .

Advanced: How to assess stability under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .

- pH Stability Profiling : Incubate in buffers (pH 3–9) and monitor degradation via HPLC at 254 nm .

- Light Sensitivity : Expose to UV (365 nm) and measure photodegradation products using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.